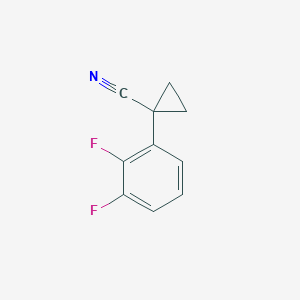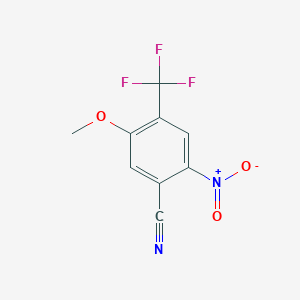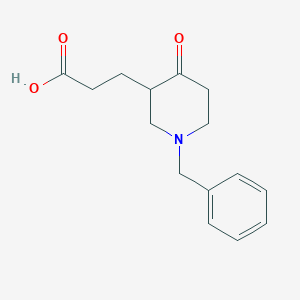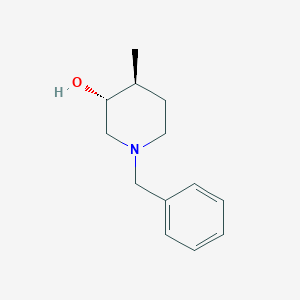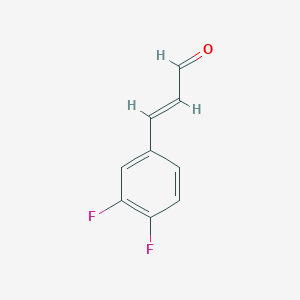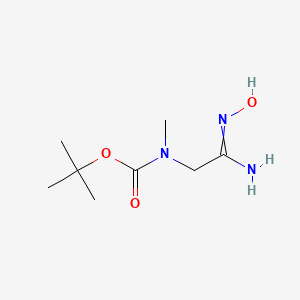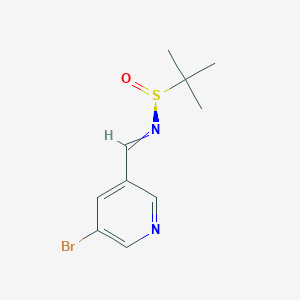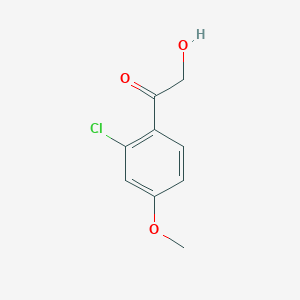
2'-Chloro-2-hydroxy-4'-methoxyacetophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-Chloro-2-hydroxy-4’-methoxyacetophenone is an organic compound with the molecular formula C9H9ClO3 It is a derivative of acetophenone, characterized by the presence of a chloro group at the 2’ position, a hydroxy group at the 2 position, and a methoxy group at the 4’ position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2’-Chloro-2-hydroxy-4’-methoxyacetophenone can be synthesized through several methods. One common approach involves the condensation of 2-hydroxy-4-methoxyacetophenone with chloroacetyl chloride in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of 2’-Chloro-2-hydroxy-4’-methoxyacetophenone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the industrial synthesis more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
2’-Chloro-2-hydroxy-4’-methoxyacetophenone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products Formed
Oxidation: Formation of 2-chloro-4-methoxybenzaldehyde or 2-chloro-4-methoxybenzoic acid.
Reduction: Formation of 2-chloro-2-hydroxy-4’-methoxyphenylethanol.
Substitution: Formation of various substituted acetophenones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2’-Chloro-2-hydroxy-4’-methoxyacetophenone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2’-Chloro-2-hydroxy-4’-methoxyacetophenone involves its interaction with various molecular targets. The hydroxy and methoxy groups can participate in hydrogen bonding and other non-covalent interactions, while the chloro group can enhance the compound’s lipophilicity and membrane permeability. These properties enable the compound to interact with enzymes, receptors, and other biomolecules, potentially modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2’-Hydroxy-4’-methoxyacetophenone: Lacks the chloro group, which may result in different chemical reactivity and biological activity.
2-Chloro-4’-methoxyacetophenone: Lacks the hydroxy group, which may affect its ability to form hydrogen bonds and interact with biological targets.
2’-Chloro-2-hydroxyacetophenone: Lacks the methoxy group, which may influence its solubility and overall chemical properties.
Uniqueness
2’-Chloro-2-hydroxy-4’-methoxyacetophenone is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both chloro and hydroxy groups allows for diverse chemical modifications, while the methoxy group can enhance its stability and solubility .
Propiedades
Fórmula molecular |
C9H9ClO3 |
|---|---|
Peso molecular |
200.62 g/mol |
Nombre IUPAC |
1-(2-chloro-4-methoxyphenyl)-2-hydroxyethanone |
InChI |
InChI=1S/C9H9ClO3/c1-13-6-2-3-7(8(10)4-6)9(12)5-11/h2-4,11H,5H2,1H3 |
Clave InChI |
LLMKMHVZSLAEJF-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)C(=O)CO)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



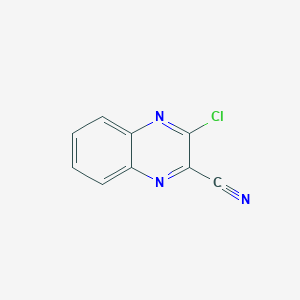
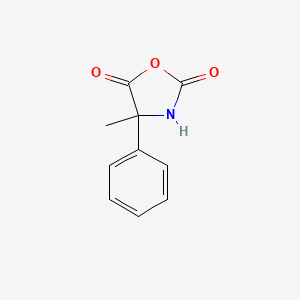
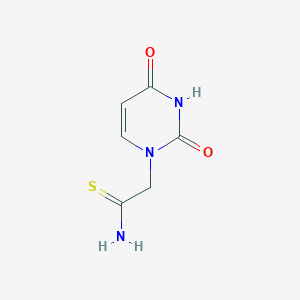
![(NZ)-N-[1-(2,6-difluorophenyl)ethylidene]hydroxylamine](/img/structure/B11722364.png)
![Tert-butyl 1-methyl-6-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B11722368.png)
